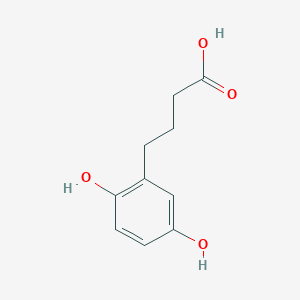

![molecular formula C17H18N2O B2604619 1-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone CAS No. 861206-57-7](/img/structure/B2604619.png)

1-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone

Descripción general

Descripción

1-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone is a chemical compound that has been the subject of scientific research for its potential use in various applications. This compound is also known by its chemical name, NS-398, and is a selective inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are important mediators of inflammation and pain in the body. The inhibition of COX-2 has been shown to have therapeutic effects in a variety of conditions, including arthritis, cancer, and cardiovascular disease.

Aplicaciones Científicas De Investigación

Photophysical Properties and Applications

Reverse Solvatochromism and Applications in Sensing and Optoelectronics The compound ethyl 1-((2-(2-ethoxy-2-oxoethyl)pyridin-3-yl)carbamoyl)-2-hydroxy-1H-pyrrolo-[3,2-b]pyridine-3-carboxylate, which is structurally similar to the queried chemical, has demonstrated unique photophysical properties. Notably, it exhibits reverse solvatochromism, changing its photophysical behavior based on solvent polarity. This property, coupled with its high quantum yield in various solvents, suggests potential applications in labeling agents, bio- or analytical sensors, and optoelectronic devices (Bozkurt & Doğan, 2018).

Antioxidant Properties

Antioxidant Activity of Selenolo[2,3-b]pyridine Derivatives The synthesis and reaction study of ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate, a compound sharing a similar structural motif with the queried chemical, revealed remarkable antioxidant activities. The comparison with ascorbic acid highlighted its potential in therapeutic applications, especially due to its robust antioxidant properties (Zaki et al., 2017).

Synthetic Routes and Chemical Transformations

Synthesis of Ellipticine Quinone from Isatin Research on the synthesis of 1-(2-Oxo-2-(pyridin-4-yl)ethyl)indoline-2,3-dione, a compound related to the queried chemical, highlights a novel route to produce ellipticine quinone. This pathway involves converting the compound into 2-isonicotinoyl-1H-indole-3-carboxylic acid, which then undergoes further transformations to yield ellipticine quinone. This synthetic route opens doors to developing complex molecules with potential therapeutic applications (Ramkumar & Nagarajan, 2014).

Material Science and Coordination Chemistry

Synthesis and Properties of Isothiazolo [4,5-b] Pyridine Derivatives The synthesis of new ester derivatives of isothiazolo [4,5-b] pyridine and their photophysical properties were explored. The study delves into their absorption and fluorescence characteristics in various solvents, highlighting their potential applications in material science due to solvatochromic effects. The computational analysis using DFT and TDDFT methods provides a theoretical basis for understanding their properties (Krzyżak et al., 2015).

Design and Catalytic Applications of Palladacycles with Indole Core Palladacycles, designed from ligands with an indole core, have shown promise as catalysts in chemical reactions like the Suzuki–Miyaura coupling. The study of their structure, synthesis, and catalytic efficiency provides insights into their potential applications in synthetic chemistry and industrial processes (Singh et al., 2017).

Propiedades

IUPAC Name |

1-[2-(1H-indol-3-yl)ethyl]-2,3-dimethylpyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-12-13(2)19(10-8-17(12)20)9-7-14-11-18-16-6-4-3-5-15(14)16/h3-6,8,10-11,18H,7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZWBYPASTVGJGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=CC1=O)CCC2=CNC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601321433 | |

| Record name | 1-[2-(1H-indol-3-yl)ethyl]-2,3-dimethylpyridin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601321433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820731 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone | |

CAS RN |

861206-57-7 | |

| Record name | 1-[2-(1H-indol-3-yl)ethyl]-2,3-dimethylpyridin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601321433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1,3-Benzothiazol-2-yl)ethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2604537.png)

![2-(3-chlorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2604540.png)

![Ethyl 3-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamido)propanoate](/img/structure/B2604541.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2604542.png)

![{[5-(4-Bromophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride](/img/structure/B2604548.png)

![4-[3-(2,3,4-Trimethoxyphenyl)acryloyl]phenyl 4-nitrobenzenecarboxylate](/img/structure/B2604552.png)

![3-[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2604555.png)

![2-amino-4-(2,4-dimethoxyphenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2604559.png)